Brucin Dihydrat
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Brucine dihydrate can be synthesized by stirring a suspension of brucine in water at temperatures between 40 and 50°C for one day . This method yields the dihydrate form of brucine. Other hydrates, such as the tetrahydrate and 3.85-hydrate, can be prepared by similar methods with variations in stirring conditions .
Industrial Production Methods
Industrial production of brucine dihydrate involves extraction from the seeds of Strychnos nux-vomica L. The seeds are processed to isolate brucine, which is then converted to its dihydrate form through controlled hydration processes .
Chemical Reactions Analysis
Types of Reactions
Brucine dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Brucine can be oxidized using reagents such as periodate, which converts it to bruciquinone.
Reduction: Reduction reactions of brucine are less common but can be achieved using appropriate reducing agents under controlled conditions.
Substitution: Brucine can undergo nucleophilic substitution reactions, particularly involving its methoxy groups.
Major Products Formed
Scientific Research Applications
Brucine dihydrate has a wide range of scientific research applications:
Mechanism of Action
Brucine dihydrate exerts its effects through various molecular targets and pathways:
Anti-tumor Activity: Inhibits the proliferation of cancer cells by regulating calcium concentration and depolarizing mitochondria.
Analgesic Effect: Acts on the central nervous system to relieve pain, although its high toxicity limits clinical use.
Anti-inflammatory Activity: Reduces inflammation by modulating signaling pathways involved in the inflammatory response.
Comparison with Similar Compounds
Brucine dihydrate is structurally similar to strychnine, another alkaloid found in Nux-vomica . brucine is less toxic than strychnine and has different pharmacological profiles . Other similar compounds include:
Strychnine: Highly toxic alkaloid with potent effects on the central nervous system.
Brucine Hydrate: Another hydrate form of brucine with similar properties but different hydration levels.
Brucine dihydrate’s unique combination of bioactivity and toxicity makes it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4.H2O/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJIBKWJYHZFNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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